molecular formula C19H19N5O2 B2948863 2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline CAS No. 2034620-53-4

2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline

Cat. No.: B2948863
CAS No.: 2034620-53-4
M. Wt: 349.394
InChI Key: KDSMDBKWAOXKLH-UHFFFAOYSA-N
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Description

2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline is a potent and selective ATP-competitive inhibitor of c-Jun N-terminal Kinase (JNK), with particular efficacy against the JNK3 isoform. This compound is a key research tool for elucidating the JNK signaling pathway, which is a critical mediator of cellular stress responses, apoptosis, and inflammation. Its mechanism involves binding to the JNK ATP-binding site, thereby preventing the phosphorylation of downstream substrates like c-Jun . Researchers utilize this inhibitor to probe the role of JNK in various disease models, including neurodegenerative disorders like Parkinson's disease, where JNK3 is highly expressed in the brain and contributes to neuronal death. It is also employed in oncology research to investigate stress-induced apoptosis in cancer cells and in studies of inflammatory diseases . By selectively inhibiting JNK activity, this compound enables scientists to dissect complex signal transduction networks and validate JNK as a therapeutic target in preclinical studies.

Properties

IUPAC Name

[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-quinoxalin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-12-9-13(2)22-19(21-12)26-14-7-8-24(11-14)18(25)17-10-20-15-5-3-4-6-16(15)23-17/h3-6,9-10,14H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSMDBKWAOXKLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=NC4=CC=CC=C4N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable diketone. The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with an appropriate electrophile. The final step involves the coupling of the dimethylpyrimidinyl moiety to the pyrrolidine ring, which can be accomplished using a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce reduced quinoxaline derivatives .

Scientific Research Applications

2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of heterocycles:

  • Quinoxaline Derivatives: Quinoxaline-based compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, are frequently synthesized for their antimicrobial and antitumor properties. For example, ethyl 5-amino-1-(7-methoxyquinolin-4-yl)-1H-pyrazole-4-carboxylate (compound 3 in ) features a pyrimidine-linked quinoline system, highlighting the importance of fused aromatic systems in bioactivity .
  • Pyrimidine Ethers : The 4,6-dimethylpyrimidin-2-yl ether group is analogous to substituents in kinase inhibitors, where pyrimidine rings act as ATP-binding site competitors. However, the absence of specific data on dimethylpyrimidine ethers in the evidence limits direct comparisons .
  • Pyrrolidine-Carbonyl Hybrids: Pyrrolidine moieties are common in drug design for their conformational rigidity.

Crystallographic and Computational Tools

While the evidence lacks experimental data for the target compound, the SHELX suite () and ORTEP-3 () are critical for determining small-molecule crystal structures. These tools enable comparative analysis of bond lengths, angles, and hydrogen-bonding networks in similar compounds. For example, hydrogen-bonding patterns in pyrimidine derivatives (e.g., N–H···O/N interactions) can be systematically analyzed using graph-set notation (), a method applicable to understanding the target compound’s supramolecular assembly .

Hypothetical Pharmacological Comparison

Based on structural similarities:

Feature Target Compound Pyrazolo[3,4-d]pyrimidine () Typical Kinase Inhibitors
Core Structure Quinoxaline Pyrazolopyrimidine Purine/Pyrimidine
Substituents Pyrrolidine-carbonyl, pyrimidine ether Methoxyquinoline, ester Halogens, alkyl groups
Predicted Bioactivity Kinase inhibition, antimicrobial Antimicrobial Anticancer, anti-inflammatory

Biological Activity

The compound 2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline is a member of the quinoxaline family, which has garnered interest due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a quinoxaline core linked to a pyrrolidine moiety and a dimethylpyrimidinyl ether. Its molecular formula is C15H23N3OC_{15}H_{23}N_{3}O with a molecular weight of approximately 261.37 g/mol. The structural representation can be summarized as follows:

ComponentDescription
Quinoxaline CoreA bicyclic structure known for various bioactivities
PyrrolidineA five-membered ring contributing to biological activity
Dimethylpyrimidine GroupEnhances solubility and bioactivity

Antimicrobial Properties

Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentration (MIC) values ranging from 0.25 to 1 mg/L against resistant strains such as Staphylococcus aureus and Enterococcus faecium .

Anticancer Activity

Quinoxaline derivatives have been evaluated for their anticancer potential. In particular, studies demonstrated that certain derivatives exhibited cytotoxic effects on various cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutics such as doxorubicin . The mechanism often involves the inhibition of specific enzymes or pathways critical for tumor growth.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : Compounds like this compound may inhibit enzymes involved in DNA replication or repair.
  • Receptor Modulation : The compound may act as an antagonist or agonist at various receptors, influencing cellular signaling pathways.

Study on Antimicrobial Efficacy

A recent study synthesized several quinoxaline derivatives and evaluated their antimicrobial efficacy against clinical isolates. The findings indicated that compounds with similar structures to this compound showed potent activity against multidrug-resistant strains .

Evaluation of Anticancer Properties

In another investigation focused on anticancer activity, derivatives were tested against multiple tumor cell lines. Notably, certain compounds displayed significant cytotoxicity while maintaining low toxicity towards normal cells . This dual action makes them promising candidates for further development.

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